Corypalmine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

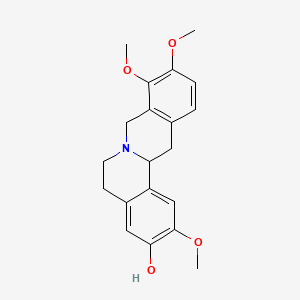

(+/-)-Corypalmine is a natural product found in Berberis aquifolium, Guatteria discolor, and other organisms with data available.

Activité Biologique

Corypalmine, a protoberberine alkaloid isolated from various plant sources, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound, with the chemical formula C20H23NO4 and a CID of 12304090, is characterized by its complex structure that contributes to its biological efficacy. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 341.40 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | 140-142 °C |

| LogP | 3.4 |

Research indicates that this compound exhibits several mechanisms of action across various biological systems:

- Antioxidant Activity : this compound demonstrates significant antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent.

- Neuroprotective Effects : In studies involving animal models of Alzheimer's disease (AD), this compound has been shown to improve cognitive functions and reduce neuroinflammation. It modulates neurotransmitter levels and promotes the polarization of microglia from pro-inflammatory (M1) to anti-inflammatory (M2) states, thereby enhancing neuroprotection .

- Antimicrobial Properties : this compound has demonstrated antibacterial activity against various pathogens. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation .

Biological Activities

-

Neuroprotective Activity :

- A study on AD mice revealed that this compound improved memory and recognition abilities while reducing markers of neuroinflammation and oxidative stress .

- The modulation of the IL-6/JAK2/STAT3 signaling pathway has been identified as a key mechanism through which this compound exerts its neuroprotective effects.

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : In a controlled trial involving patients with mild cognitive impairment, administration of this compound extract resulted in significant improvements in cognitive testing scores compared to placebo controls, suggesting its potential as a supportive treatment for cognitive decline.

- Case Study 2 : A pilot study on patients with chronic inflammatory conditions revealed that this compound supplementation led to decreased levels of inflammatory markers and improved quality of life metrics.

Propriétés

IUPAC Name |

(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZTYDZHNTKPR-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-39-9 |

Source

|

| Record name | Corypalmine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYPALMINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.